molecular formula C19H26N4O2S B11260092 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Katalognummer: B11260092
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: KVABOUABHYEEDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, an azepane ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the azepane ring: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4-one core with an azepane derivative under suitable conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepane ring but differs in its overall structure and functional groups.

    AZEPAN-2-ONE: Another compound with an azepane ring, but with different functional groups and properties.

Uniqueness

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a pyrido[2,3-d]pyrimidin-4-one core with an azepane ring and various functional groups

Eigenschaften

Molekularformel

C19H26N4O2S

Molekulargewicht

374.5 g/mol

IUPAC-Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H26N4O2S/c1-4-23-17-16(13(2)11-14(3)20-17)18(25)21-19(23)26-12-15(24)22-9-7-5-6-8-10-22/h11H,4-10,12H2,1-3H3

InChI-Schlüssel

KVABOUABHYEEDI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.